2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride
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Overview
Description
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H5ClNO4S It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonylfluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride typically involves the nitration of 2-Chloro-5-methylbenzenesulfonylfluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonylthiols.
Reduction: Formation of 2-Chloro-5-methyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: Formation of 2-Chloro-5-carboxy-3-nitrobenzene-1-sulfonylfluoride.
Scientific Research Applications
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonylfluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methyl-3,5-dinitrobenzene
- Benzene, 1-chloro-2-methyl-3-nitro-
- 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the presence of the sulfonylfluoride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific interactions with nucleophiles, making it particularly useful in biochemical applications .
Biological Activity
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is a sulfonyl fluoride compound with significant biological activity, particularly in the realm of enzyme inhibition and molecular probing. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.
Molecular Formula : C7H6ClFNO4S
Molecular Weight : 227.64 g/mol
IUPAC Name : 2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in enzymes. This property makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The sulfonyl fluoride group is particularly reactive, allowing it to interact with serine residues in serine proteases, leading to irreversible inhibition.
Biological Applications
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly serine proteases, which play critical roles in numerous biological processes, including digestion and immune response.
- Molecular Probes : Due to its ability to selectively modify active site residues, it serves as a valuable probe for investigating enzyme mechanisms and dynamics.
Case Study 1: Inhibition of Serine Proteases
In a study focused on the inhibition of serine proteases, this compound was used to demonstrate the efficacy of sulfonyl fluorides as irreversible inhibitors. The compound was shown to bind covalently to the active site of the enzyme, resulting in a significant decrease in enzymatic activity.
Case Study 2: Mechanistic Studies
Another investigation utilized this compound to explore the mechanisms underlying enzyme catalysis. By analyzing the changes in enzyme kinetics upon treatment with this compound, researchers were able to elucidate key steps in the catalytic cycle of serine proteases.
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Activity |
---|---|---|
This compound | C7H6ClFNO4S | Irreversible inhibitor of serine proteases |
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride | C7H6FNO5S | Probe for enzyme mechanisms; forms covalent bonds |
2-Nitrobenzenesulfonyl fluoride | C6H5FNO4S | Similar reactivity; used in organic synthesis |
Research Findings
Recent studies have highlighted the versatility of this compound in various biochemical applications:
- Enzyme Selectivity : It exhibits selective inhibition against specific classes of enzymes, making it a candidate for targeted drug design.
- Potential Therapeutic Uses : Ongoing research indicates potential therapeutic applications in treating diseases where serine proteases are implicated, such as certain cancers and inflammatory conditions.
Properties
Molecular Formula |
C7H5ClFNO4S |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 |
InChI Key |
MXUFHCHKZYHHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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